molecular formula C11H10N2O3 B2572299 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 186130-62-1

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2572299
CAS RN: 186130-62-1
M. Wt: 218.212
InChI Key: RRCZUMRFXTUKAW-UHFFFAOYSA-N
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Description

“5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazoles possess almost all types of pharmacological activities and are found in pharmacological agents of diverse therapeutic categories .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organocatalysis and Synthetic Chemistry

Biological and Pharmacological Studies

Catalysis and Green Chemistry

Chemical Biology and Enzyme Inhibition

Pharmaceutical Intermediates and Fine Chemicals

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives like “5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid” could involve further exploration of its pharmacological potential and applications in medicine.

properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWHKOFNVADLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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